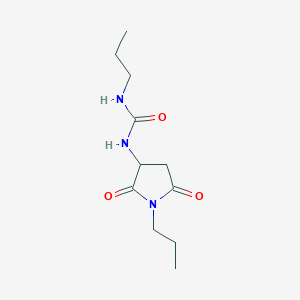
N-(2,5-Dioxo-1-propylpyrrolidin-3-yl)-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with propyl groups and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea typically involves the reaction of a pyrrolidine derivative with a urea derivative under specific conditions. One common method involves the use of propylamine and a suitable pyrrolidine precursor, followed by the introduction of urea functionalities through a series of condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Propyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrolidine structure but lacks the urea functionalities.
N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: Another related compound with a phenyl group instead of a propyl group.
Uniqueness
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is unique due to its specific substitution pattern and the presence of both propyl and urea groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
77693-14-2 |
|---|---|
Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2,5-dioxo-1-propylpyrrolidin-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-12-11(17)13-8-7-9(15)14(6-4-2)10(8)16/h8H,3-7H2,1-2H3,(H2,12,13,17) |
InChI Key |
GRUMXEMKRGZFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CC(=O)N(C1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



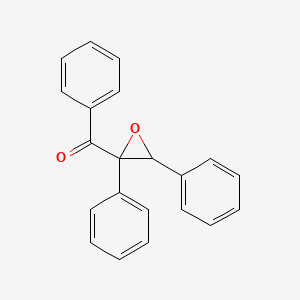
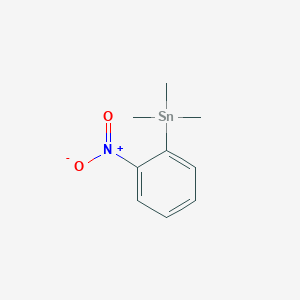
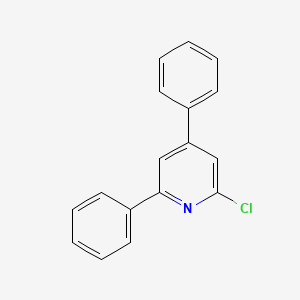
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
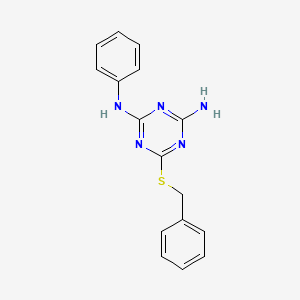
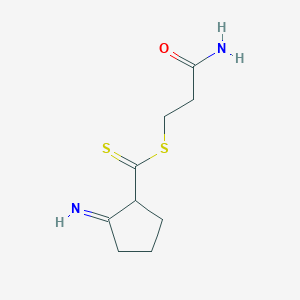

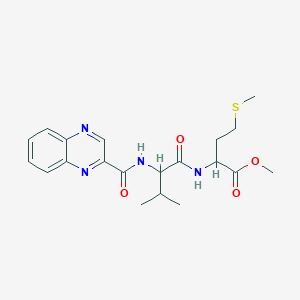
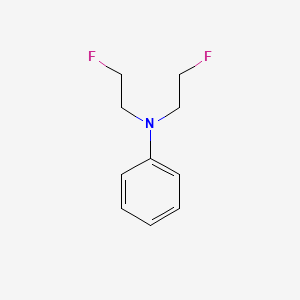
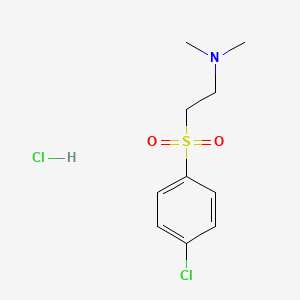
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
